N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide
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Overview
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Additionally, it is used in the development of fluorescent probes for imaging applications .
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar compounds to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but may have different substituents that confer unique properties. For example, compounds with electron-donating groups at specific positions on the fused ring can exhibit enhanced photophysical properties compared to those with electron-withdrawing groups .
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-15(13-7-5-4-6-8-13)17(22)19-14-10-18-16-9-12(2)20-21(16)11-14/h4-11,15H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRNMVPRFTWNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CN3C(=CC(=N3)C)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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